molecular formula C23H27N3O B3608231 N-[2-(dimethylamino)ethyl]-2-(4-propylphenyl)quinoline-4-carboxamide

N-[2-(dimethylamino)ethyl]-2-(4-propylphenyl)quinoline-4-carboxamide

Cat. No.: B3608231
M. Wt: 361.5 g/mol
InChI Key: MOXXIZVLOOJUTN-UHFFFAOYSA-N
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Description

The compound “N-[2-(dimethylamino)ethyl]-2-(4-propylphenyl)-4-quinolinecarboxamide” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound. It also has an amide group (CONH2), a propylphenyl group, and a dimethylaminoethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline group is a bicyclic compound that includes a benzene ring fused to a pyridine ring. The amide group would likely participate in hydrogen bonding, and the propylphenyl group is a hydrophobic moiety .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions. The quinoline ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it might have a relatively high molecular weight due to the presence of several large groups. The presence of both polar (amide) and nonpolar (propylphenyl) groups could give it unique solubility properties .

Future Directions

The study of new quinoline derivatives is an active area of research, particularly in the field of medicinal chemistry. This compound could potentially be studied for its biological activity, and modifications could be made to its structure to optimize its properties .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(4-propylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-4-7-17-10-12-18(13-11-17)22-16-20(23(27)24-14-15-26(2)3)19-8-5-6-9-21(19)25-22/h5-6,8-13,16H,4,7,14-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXXIZVLOOJUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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